Cathepsin E-Selective Fluorogenic Substrate Enables 265-Fold Discrimination Over Cathepsin D
A rationally designed fluorogenic substrate (Substrate e: Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂) achieves 265-fold higher net fluorescence signal with Cathepsin E compared to Cathepsin D, establishing near-exclusive detection of Cathepsin E proteolytic activity. The selectivity is conferred by the -Leu**Pro- scissile bond motif, which is preferentially cleaved by Cathepsin E. The catalytic efficiency (kcat/KM) of Cathepsin E for this substrate is 16.7 μM⁻¹s⁻¹, whereas Cathepsin D yields no measurable catalytic efficiency and Cathepsins S and B produce no detectable fluorescent changes [1].
| Evidence Dimension | Substrate selectivity (relative net fluorescence signal) |
|---|---|
| Target Compound Data | Net fluorescence signal (Cathepsin E) and catalytic efficiency (kcat/KM) = 16.7 μM⁻¹s⁻¹ |
| Comparator Or Baseline | Cathepsin D: minimal net fluorescence signal; catalytic efficiency not measurable |
| Quantified Difference | 265-fold difference in net fluorescence signals; Catalytic efficiency difference: Cathepsin E = 16.7 μM⁻¹s⁻¹ vs. Cathepsin D = no measurable activity |
| Conditions | Fluorogenic peptide substrate Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂; FRET-based fluorescence assay |
Why This Matters
This substrate enables exclusive detection of Cathepsin E activity in complex biological samples containing the highly abundant and homologous Cathepsin D, which is essential for accurate functional assays and inhibitor screening.
- [1] Abd-Elgaliel WR, Tung CH. Selective detection of Cathepsin E proteolytic activity. Biochim Biophys Acta. 2010 Sep;1800(9):1002-8. doi: 10.1016/j.bbagen.2010.06.005. PMID: 20600629; PMCID: PMC2914798. View Source
